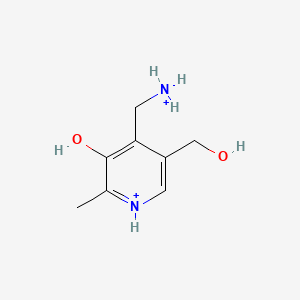![molecular formula C17H22N4O4S B1261174 (2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine is an N-acylpyrrolidine that is the pyrrolidine amide of (2S,3S)-2-amino-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}butanoic acid. It is a N-acylpyrrolidine and a 1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Modified Aza Heterocycles : This compound is used in synthesizing new modified aza heterocycles, particularly 1,2,4-oxadiazoles, which have applications in various biological activities (Tyrkov, 2006).
Anticancer Agents : Derivatives of 1,2,4-oxadiazole, including compounds similar to the one , have shown potential as anticancer agents. These derivatives are synthesized to study their anti-cancer activities, particularly in breast cancer cell lines (Redda & Gangapuram, 2007).
Enzyme Inhibition Studies : Compounds containing 1,3,4-oxadiazole structures, similar to the one being discussed, have been synthesized and screened for enzyme inhibition properties, particularly against butyrylcholinesterase (BChE) enzyme. These compounds also undergo molecular docking studies to understand their binding affinity in human BChE protein (Khalid et al., 2016).
Natural Product Analogs for Antitumor Activity : Analogs of natural products containing a 1,2,4-oxadiazole ring, structurally related to the compound , have been synthesized and tested for antitumor activity toward various cell lines, showing significant potential in cancer treatment (Maftei et al., 2013).
Antibacterial Study : Similar compounds have been synthesized and evaluated for their antibacterial properties, showing moderate to significant activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Chemical Properties and Synthesis Techniques
Process Development in Synthesis : There is research focused on developing efficient, scalable synthesis methods for compounds structurally related to the one . This includes studies on Knoevenagel reactions and various chemical steps to optimize the synthesis process (Conlon et al., 2006).
Characterization of Derivatives : The synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, and 1,3,4-thia-, and -oxadiazole rings, similar to the compound , are extensively studied. This includes spectral and analytical data to understand their chemical properties (El‐Sayed et al., 2008).
Eigenschaften
Produktname |
(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine |
|---|---|
Molekularformel |
C17H22N4O4S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-[3-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C17H22N4O4S/c1-11(14(18)17(22)21-9-3-4-10-21)16-19-15(20-25-16)12-5-7-13(8-6-12)26(2,23)24/h5-8,11,14H,3-4,9-10,18H2,1-2H3/t11-,14-/m0/s1 |
InChI-Schlüssel |
SQCDMTZMCHZYGO-FZMZJTMJSA-N |
Isomerische SMILES |
C[C@H](C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C)[C@@H](C(=O)N3CCCC3)N |
SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C)C(C(=O)N3CCCC3)N |
Kanonische SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C)C(C(=O)N3CCCC3)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



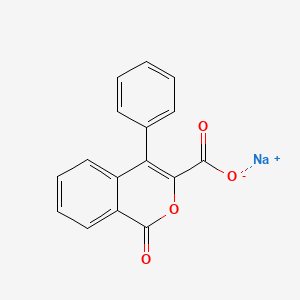


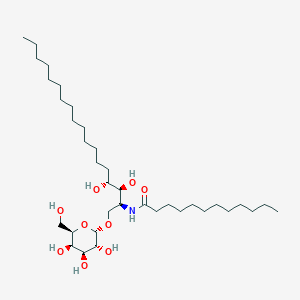
![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)
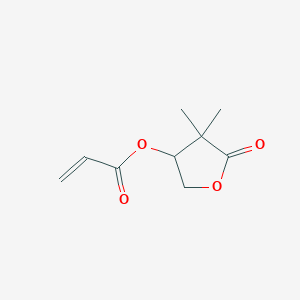
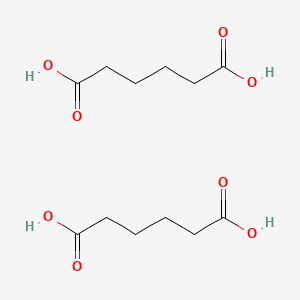
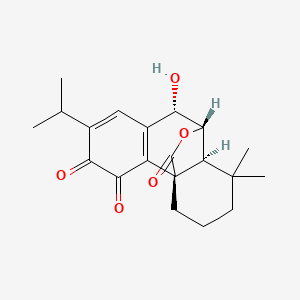
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)


![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)
